![molecular formula C28H20N2O2 B12902938 1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one CAS No. 61457-79-2](/img/structure/B12902938.png)
1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone is an organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a phenyl group attached to the quinoxaline moiety, which is further connected to a phenoxyphenyl group through an ethanone linkage
Méthodes De Préparation
The synthesis of 1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone can be achieved through several synthetic routes. One efficient method involves the use of aryne chemistry. Aryne intermediates are highly reactive species that can be generated in situ from precursors such as trimethylsilyl phenyl trifluoromethanesulfonate and cesium fluoride. The reaction typically proceeds under mild conditions, resulting in high yields and broad substrate scope .
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Applications De Recherche Scientifique
1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone has found applications in various scientific research fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of 1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in anticancer research, the compound may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in the inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone can be compared with other similar compounds, such as:
4-Phenoxyquinazoline: This compound shares a similar phenoxy group but has a quinazoline core instead of a quinoxaline core.
2-Phenoxyquinoxaline: This compound has a phenoxy group attached to the quinoxaline core but lacks the additional phenyl and ethanone groups.
2-Phenoxypyridine: This compound has a phenoxy group attached to a pyridine core, differing in the heterocyclic structure compared to quinoxaline.
The uniqueness of 1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
61457-79-2 |
|---|---|
Formule moléculaire |
C28H20N2O2 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
1-[4-[4-(3-phenylquinoxalin-2-yl)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C28H20N2O2/c1-19(31)20-11-15-23(16-12-20)32-24-17-13-22(14-18-24)28-27(21-7-3-2-4-8-21)29-25-9-5-6-10-26(25)30-28/h2-18H,1H3 |
Clé InChI |
CFQPMICVGAJDBT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


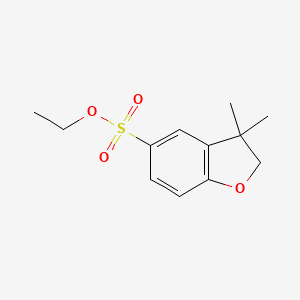
![Furo[3,2-E]benzoxazole](/img/structure/B12902876.png)
![1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12902882.png)
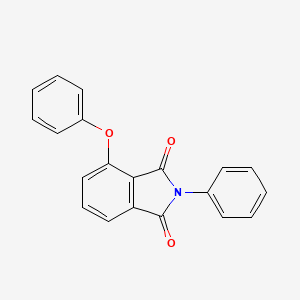
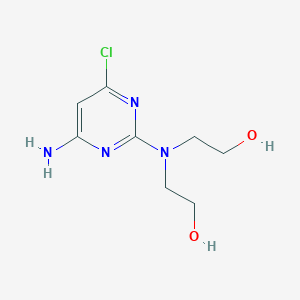
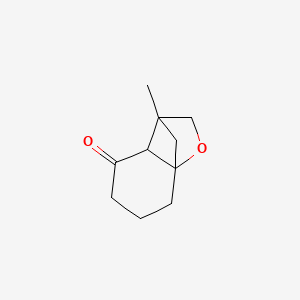
![N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide](/img/structure/B12902900.png)
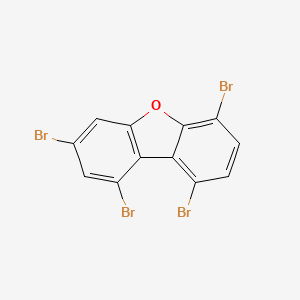

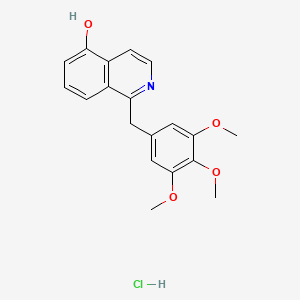
![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)


![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)
